4-(3-Phenyl-1H-indazol-1-yl)benzoic acid is a compound that belongs to the indazole family, which is recognized for its diverse biological activities. This compound features a benzoic acid moiety attached to a phenyl-substituted indazole, making it of interest in medicinal chemistry and drug development. The indazole scaffold is prevalent in various pharmaceuticals due to its ability to interact with biological targets effectively.
The synthesis and evaluation of 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid have been reported in several studies focusing on indazole derivatives and their biological properties. Indazoles are commonly synthesized through various methods, including palladium-catalyzed reactions and cyclocondensation techniques, which contribute to their functional diversity and potential therapeutic applications .
This compound can be classified under:
The synthesis of 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid can be approached through several established methods:
The synthesis usually requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm molecular structure and purity.
The molecular structure of 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid consists of:
The molecular formula is , with a molecular weight of approximately 251.29 g/mol. Structural data can be obtained from X-ray crystallography studies or computational modeling, which provide insights into bond lengths and angles within the molecule.
4-(3-Phenyl-1H-indazol-1-yl)benzoic acid can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions, often requiring catalysts or specific temperatures to achieve optimal yields.
The mechanism of action for compounds like 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid often involves interaction with specific biological targets:
Studies indicate that modifications on the indazole scaffold can significantly affect binding affinity and selectivity towards specific targets, making structure-activity relationship studies essential for drug development .
Characterization techniques such as Infrared Spectroscopy (IR) and NMR provide essential data on functional groups and molecular interactions within the compound.
4-(3-Phenyl-1H-indazol-1-yl)benzoic acid has potential applications in:
Research continues into optimizing derivatives of this compound for enhanced efficacy and reduced side effects in therapeutic applications .
The indazole nucleus (C₇H₆N₂) serves as a critical pharmacophore due to its balanced electronic distribution and hydrogen-bonding capabilities. In 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid (molecular formula: C₂₀H₁₄N₂O₂; molecular weight: 314.3 g/mol), the indazole system enables multiple binding modalities: the pyrazole nitrogen (N1) acts as a hydrogen bond acceptor, while the adjacent N-H (N2H) functions as a hydrogen bond donor when unsubstituted . The molecule’s planarity, evidenced by its XLogP3 value of 4.4 , facilitates π-π stacking interactions with biological targets, particularly enzymes and receptors containing aromatic pockets. This structural feature is crucial for achieving high target affinity, as demonstrated by indazole-based inhibitors in clinical development. The benzoic acid moiety, attached at the 1-position of indazole, introduces a carboxyl group that significantly influences the compound’s electronic profile and binding characteristics. According to PubChem data, the molecule contains three hydrogen bond acceptors and one hydrogen bond donor (the carboxylic acid proton), enabling complex interactions with target proteins [1] .
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₀H₁₄N₂O₂ | Indicates elemental composition and molecular complexity |
Molecular Weight | 314.3 g/mol | Impacts pharmacokinetic properties and bioavailability |
Hydrogen Bond Acceptors | 3 | Dictates target interaction capabilities |
Hydrogen Bond Donors | 1 | Influences solubility and target binding |
XLogP3 | 4.4 | Predicts membrane permeability and lipophilicity |
Heavy Atom Count | 24 | Reflects molecular size and complexity |
Canonical SMILES | C1=CC=C(C=C1)C₂=NN(C₃=CC=CC=C₃₂)C₄=CC=C(C=C₄)C(=O)O | Describes atomic connectivity and functional groups |
The 1,3-disubstitution pattern in 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid exemplifies strategic molecular design to enhance target selectivity and potency. The 1-position bears the benzoic acid group (4-substituted phenyl ring), while the 3-position features a phenyl substituent. This arrangement creates a twisted "V-shaped" geometry that minimizes steric clashes in binding pockets while maximizing surface contact. The 1,3-orientation positions both substituents on the same side of the indazole plane, enabling synergistic interactions with complementary target sites [1]. Bioactivity optimization in such disubstituted indazoles relies critically on the electronic communication between substituents. The benzoic acid group at N1 exerts an electron-withdrawing effect on the indazole system, modulating the electron density at C3 and enhancing the π-accepting capability of the 3-phenyl substituent. This electronic configuration is evidenced by the compound’s InChIKey: VPTIUVMCDDBYSQ-UHFFFAOYSA-N , which encodes structural features influencing its binding behavior. Such 1,3-disubstituted indazoles consistently demonstrate improved pharmacokinetic profiles over monosubstituted analogs due to balanced lipophilicity (logP 4.4) and molecular surface area, facilitating membrane permeation while maintaining aqueous solubility via the ionizable carboxylic acid group (pKa ~4-5) .
Benzoic acid-functionalized heterocycles serve as critical pharmacophores in developing enzyme inhibitors and receptor modulators. The carboxylic acid group in 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid provides essential binding interactions not achievable with ester or amide analogs: it forms strong salt bridges with basic residues (e.g., arginine, lysine), coordinates with metal ions in catalytic sites, and enhances aqueous solubility through ionization under physiological conditions . These interactions are particularly valuable in targeting ATP-binding sites of kinases and nucleotide-binding domains of various enzymes. Research indicates that benzoic acid-functionalized heterocycles like this compound exhibit enhanced potential as photoswitchable pharmacological tools. Studies of structurally related azobenzoic acids demonstrate their utility as photosensitive TRPA1 agonists for pain signaling research [4]. Though not yet clinically approved, 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid represents a versatile intermediate for developing protease inhibitors, kinase inhibitors, and inflammation modulators. Its molecular architecture combines the rigid scaffold of 3-phenylindazole with the versatile coordination capabilities of benzoic acid, making it a valuable template for structure-activity relationship studies in anticancer and anti-inflammatory drug discovery programs.
Structural Feature | Therapeutic Target Class | Potential Mechanism |
---|---|---|
Indazole Core | Kinase Enzymes | ATP-competitive inhibition via hinge region binding |
Carboxylic Acid Group | Metalloenzymes | Coordination with catalytic zinc ions |
3-Phenyl Substitution | GPCRs | Allosteric modulation of receptor conformation |
Extended Conjugation System | DNA Topoisomerases | Intercalation and complex stabilization |
Amphiphilic Character | Protein-Protein Interfaces | Disruption of signaling complexes |
The strategic incorporation of benzoic acid at the indazole 1-position enables dual functionality: target recognition via the acid group and hydrophobic embedding via the aromatic systems. This amphiphilic design mimics natural ligands for numerous receptors and enzymes, explaining the broad therapeutic relevance of this molecular class. The compound’s exact mass (314.105527 g/mol) and defined stereochemistry further facilitate precise molecular recognition studies, supporting its application in rational drug design. As research progresses, this compound serves as a foundational structure for developing more complex inhibitors, particularly in oncology and inflammation, where indazole derivatives have shown significant promise [1] [4].
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8